Evariquinone

概要

説明

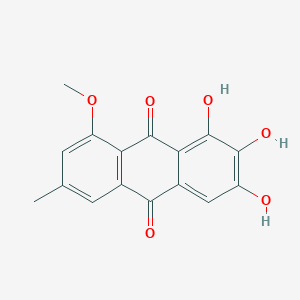

エバリキノンは、アントラキノン類に属する化学化合物です。 それは、海綿から由来する菌類エメリセラ・バリエカラー株およびアスペルギルス・ベルシカラーから単離されています 。 この化合物は、その生物活性、特に抗菌活性および抗がん活性で知られています .

2. 製法

合成経路と反応条件: エバリキノンは、アントラキノン誘導体を含む様々な化学反応によって合成することができます。 合成は通常、制御された条件下でアントラキノン前駆体の水酸化とメトキシ化を伴います .

工業生産方法: エバリキノンの工業生産には、エメリセラ・バリエカラーおよびアスペルギルス・ベルシカラーなどの特定の菌株の培養が含まれます。 これらの菌は、エバリキノンの収量を最大にするために最適な条件下で培養されます。 その後、化合物はクロマトグラフィー技術を使用して抽出および精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Evariquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. The synthesis typically involves the hydroxylation and methoxylation of anthraquinone precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the cultivation of specific fungal strains such as Emericella variecolor and Aspergillus versicolor. These fungi are grown under optimized conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

化学反応の分析

反応の種類: エバリキノンは、次のようないくつかのタイプの化学反応を起こします。

酸化: エバリキノンは酸化されて様々なキノン誘導体を形成することができます。

還元: 還元反応は、エバリキノンをヒドロキノン誘導体に転換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、様々なキノン誘導体とヒドロキノン誘導体があり、これらはそれぞれ異なる化学的および生物学的特性を持っています .

4. 科学研究への応用

エバリキノンは、次のような幅広い科学研究への応用を持っています。

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: 菌類の代謝と二次代謝産物の生産における役割について研究されています。

科学的研究の応用

Antimicrobial Activity

Evariquinone has been shown to possess potent antimicrobial properties against a variety of multidrug-resistant pathogens. Research indicates that it effectively inhibits the growth of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | MIC (μg/ml) |

|---|---|

| Methicillin-resistant S. aureus | 3.15 |

| Pseudomonas aeruginosa | 6.25 |

| Candida albicans | 12.5 |

| Listeria monocytogenes | 3.12 |

The MIC values indicate that this compound is effective at low concentrations, suggesting its potential as a lead compound in developing new antimicrobial agents to combat resistant strains .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human solid tumor cells, including KB and NCI-H460 cells, at concentrations as low as 3.16 μg/ml.

Table 2: Antiproliferative Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μg/ml) |

|---|---|

| KB | 3.16 |

| NCI-H460 | 4.20 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced cell death in neuronal cell lines. It has been shown to protect murine hippocampal HT22 cells from glutamate-induced toxicity, suggesting its potential application in neurodegenerative diseases.

Table 3: Neuroprotective Effects of this compound

| Treatment Concentration (μg/ml) | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (1) | 85 |

| This compound (10) | 75 |

These results indicate that this compound may help mitigate neurotoxicity, providing a basis for future therapeutic developments .

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory properties. Studies have indicated that it can modulate immune responses, potentially enhancing the efficacy of immune therapies or serving as an adjunct treatment in autoimmune diseases.

Case Studies and Future Directions

A systematic analysis of endosymbiotic fungi has revealed that compounds like this compound not only contribute to the host's defense mechanisms but also possess significant pharmacological potential. Future research should focus on:

- Chemical Profiling: Detailed characterization of this compound's structure and synthesis pathways.

- Toxicity Studies: Comprehensive evaluations to assess safety profiles for clinical applications.

- Formulation Development: Exploring delivery mechanisms to enhance bioavailability and therapeutic efficacy.

The ongoing exploration of this compound's diverse applications could lead to novel therapeutic strategies in combating infections, cancer, and neurodegenerative conditions.

作用機序

エバリキノンは、様々な分子標的と経路を通じて効果を発揮します。 エバリキノンは、細胞内活性酸素種の蓄積とカルシウム流入を阻害し、細胞を酸化ストレスから保護することが示されています。 さらに、エバリキノンは、細胞ストレス応答に関与するc-Jun N末端キナーゼ、細胞外シグナル調節キナーゼ、p38などのマイトジェン活性化プロテインキナーゼのリン酸化を抑制します .

類似の化合物:

エモジン: 類似の生物活性を持つ別のアントラキノン誘導体。

1-メチルエモジン: エモジンのメチル化誘導体。

7-ヒドロキシエモジン 6,8-ジメチルエーテル: ヒドロキシ化およびメチル化されたアントラキノン.

独自性: エバリキノンは、その特定の水酸化とメトキシ化パターンにより、その独特の生物活性に貢献しています。 複数の細胞経路を阻害する能力は、エバリキノンを治療用途の有望な候補にしています .

類似化合物との比較

Emodin: Another anthraquinone derivative with similar bioactive properties.

1-Methyl emodin: A methylated derivative of emodin.

7-Hydroxyemodin 6,8-methyl ether: A hydroxylated and methylated anthraquinone.

Uniqueness: Evariquinone is unique due to its specific hydroxylation and methoxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit multiple cellular pathways makes it a promising candidate for therapeutic applications .

生物活性

Evariquinone is a bioactive compound isolated from the marine-derived fungus Emericella variecolor, known for its diverse biological activities. This compound belongs to the anthraquinone class, which is characterized by a structure comprising three fused benzene rings with two ketone groups. Research has highlighted its potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antiproliferative Activity : this compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 3.16 µg/ml against KB (human oral epidermoid carcinoma) and NCI-H460 (human lung cancer) cells .

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against several pathogens. It has been evaluated for its effectiveness against bacteria and fungi, showcasing potential as an antimicrobial agent .

- Cytotoxic Effects : The compound's cytotoxicity has been investigated, revealing its ability to induce cell death in specific cancer cell lines, thereby supporting its potential use in cancer therapies .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Antiproliferative | KB cells | Significant growth inhibition | 3.16 µg/ml |

| Antiproliferative | NCI-H460 cells | Significant growth inhibition | 3.16 µg/ml |

| Antimicrobial | Various bacterial strains | Inhibition of growth | MIC values < 2.5 µM against multiple strains |

| Cytotoxic | A-549 (human lung cancer) | Induced apoptosis | IC50 = 4.56 µM |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may operate through the following pathways:

- Induction of Apoptosis : this compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .

- Inhibition of Key Enzymes : Some anthraquinones are known to inhibit enzymes involved in cellular proliferation and survival, which may also apply to this compound .

Study 1: Anticancer Activity

A study published in Marine Drugs explored the antiproliferative effects of this compound on various cancer cell lines, confirming its potential as a lead compound for drug development targeting malignancies . The research highlighted that this compound's effects were dose-dependent and varied across different cell types.

Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound showed minimal inhibitory concentrations comparable to established antibiotics, indicating its potential as a natural antimicrobial agent .

Study 3: Mechanistic Insights

Further investigations into the mechanisms behind this compound's biological activity have suggested that it may disrupt cellular functions by generating reactive oxygen species (ROS), leading to oxidative damage in cancer cells . This aligns with findings from other anthraquinones known for similar mechanisms.

特性

CAS番号 |

594860-23-8 |

|---|---|

分子式 |

C16H12O6 |

分子量 |

300.26 g/mol |

IUPAC名 |

1,2,3-trihydroxy-8-methoxy-6-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O6/c1-6-3-7-11(10(4-6)22-2)15(20)12-8(13(7)18)5-9(17)14(19)16(12)21/h3-5,17,19,21H,1-2H3 |

InChIキー |

DCNMIRIWFDFXKU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |

正規SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Evariquinone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。